molecular formula C11H9ClFN B11720132 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11720132
M. Wt: 209.65 g/mol
InChI Key: NCPFGORRKDOOGN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)cyclobutanecarbonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.

    1-(4-Fluorophenyl)cyclobutanecarbonitrile: Lacks the chlorine atom, which may also influence its chemical properties.

    1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile: Contains a bromine atom instead of chlorine, potentially altering its reactivity and uses.

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing specific reactivity and properties that can be advantageous in certain applications.

Properties

Molecular Formula

C11H9ClFN

Molecular Weight

209.65 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9ClFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

NCPFGORRKDOOGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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